molecular formula C14H18N4OS B2741785 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 78858-64-7

4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2741785
CAS No.: 78858-64-7
M. Wt: 290.39
InChI Key: ZYUBXDXXTGAGIS-UHFFFAOYSA-N
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Description

4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound with the molecular formula C11H16N4OS. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of pivaloyl cyanide with thiocarbohydrazide. The intermediate formed is then condensed and alkylated to replace the hydrogen atom on the sulfur with a benzyl group. The reaction conditions often include the use of strong acids, such as concentrated sulfuric acid, and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .

Scientific Research Applications

4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur-containing group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
  • 4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one
  • 4-Amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

Uniqueness

4-amino-3-(benzylsulfanyl)-6-tert-butyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable in specialized applications where specific reactivity and binding characteristics are required .

Properties

IUPAC Name

4-amino-3-benzylsulfanyl-6-tert-butyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-14(2,3)11-12(19)18(15)13(17-16-11)20-9-10-7-5-4-6-8-10/h4-8H,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBXDXXTGAGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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